molecular formula C18H20ClFN2O3S B6476492 3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640975-15-9

3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine

Cat. No. B6476492
CAS RN: 2640975-15-9
M. Wt: 398.9 g/mol
InChI Key: KZUHWZVOVWNAPR-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a fluorophenyl group, all of which are common structures in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling of these units with the pyridine ring . The exact methods would depend on the specific reactions used and the order in which the groups are introduced.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings would give the molecule a certain degree of rigidity, while the methanesulfonyl and fluorophenyl groups could potentially participate in various interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the methanesulfonyl group could potentially be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar methanesulfonyl group and the aromatic rings might increase its solubility in certain solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. This compound falls into the category of boron reagents tailored for SM coupling .

Designing Psychoactive Compounds

Interestingly, a derivative of this compound, 3-chloro-4-fluorophenylpiperazine , belongs to the phenylpiperazine class and has been explored as a psychoactive drug . However, it’s essential to note that this specific application is outside the realm of scientific research and more related to recreational drug use.

Medicinal Chemistry

Researchers have investigated related derivatives, such as (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide . These compounds may exhibit potential pharmacological activities, making them interesting targets for medicinal chemistry studies .

Safety Considerations

Lastly, it’s crucial to handle 3-chloro-4-fluorophenyl isocyanate , another derivative, with care. Proper waste disposal methods are necessary due to its hazardous properties .

Safety and Hazards

As with any chemical compound, handling “3-chloro-4-({1-[(4-fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)pyridine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

3-chloro-4-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-17-11-21-8-5-18(17)25-12-14-6-9-22(10-7-14)26(23,24)13-15-1-3-16(20)4-2-15/h1-5,8,11,14H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUHWZVOVWNAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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